DL-Phenylserine

Toxicology Nutritional Biochemistry Diastereomer Comparison

DL-Phenylserine (CAS 68296-26-4), also known as DL-β-phenylserine or β-hydroxy-DL-phenylalanine, is a non-proteinogenic aromatic β-hydroxy-α-amino acid with the molecular formula C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol. It is a racemic mixture of the threo and erythro diastereomers, existing as a white to off-white crystalline powder that is sparingly soluble in water and stable under recommended storage conditions.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
CAS No. 68296-26-4
Cat. No. B7721602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Phenylserine
CAS68296-26-4
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(C(=O)O)N)O
InChIInChI=1S/C9H11NO3/c10-7(9(12)13)8(11)6-4-2-1-3-5-6/h1-5,7-8,11H,10H2,(H,12,13)
InChIKeyVHVGNTVUSQUXPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-Phenylserine (CAS 68296-26-4) Technical Specifications and Procurement Guide


DL-Phenylserine (CAS 68296-26-4), also known as DL-β-phenylserine or β-hydroxy-DL-phenylalanine, is a non-proteinogenic aromatic β-hydroxy-α-amino acid with the molecular formula C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol . It is a racemic mixture of the threo and erythro diastereomers, existing as a white to off-white crystalline powder that is sparingly soluble in water and stable under recommended storage conditions . Structurally, it is characterized by a phenyl group attached to the β-carbon of the serine backbone, introducing an additional chiral center and significantly altering its properties and reactivity compared to its parent amino acid, L-serine . The compound serves as a critical precursor in the synthesis of β-lactam antibiotics, particularly as a side-chain component in semisynthetic cephalosporins, and is a key target for threonine aldolases in enzymatic synthesis [1]. It is also employed as a research tool to investigate phenylalanine metabolism, as a chiral building block in asymmetric synthesis, and as a scaffold for developing derivatives with antimicrobial, antifungal, and anti-inflammatory activities .

Why DL-Phenylserine Cannot Be Replaced by Generic Amino Acid Analogs in Research and Synthesis


Direct substitution of DL-Phenylserine with other amino acid analogs, such as L-phenylalanine, D-phenylalanine, DL-serine, or DL-threonine, is not scientifically valid due to fundamental differences in stereochemistry, biological activity, and metabolic fate. DL-Phenylserine exhibits unique diastereoselective interactions with enzymes like threonine aldolases and serine hydroxymethyltransferase (SHMT), with specific KM values (e.g., 0.27 mM for wild-type enzyme at pH 7.0 and 37°C) that dictate its utility in enzymatic synthesis [1]. Its racemic nature and the presence of both threo and erythro diastereomers confer distinct physicochemical properties that are essential for applications ranging from chiral building block synthesis to the development of bioactive derivatives [2]. Furthermore, in vivo studies demonstrate that DL-Phenylserine has a toxicological profile distinct from its diastereomer DL-allophenylserine, with the former causing significant weight loss in rats while the latter shows no appreciable effect at the same dose levels [3]. This differential toxicity underscores the critical importance of selecting the correct diastereomeric form for any biological application. The following sections provide quantitative evidence for these points of differentiation.

Quantitative Differentiation of DL-Phenylserine from Closest Analogs and In-Class Candidates


Differential Toxicity: DL-Phenylserine vs. DL-Allophenylserine in Rat Growth Models

In rat growth experiments, DL-Phenylserine exhibits significant toxicity, leading to weight loss, whereas its diastereomer DL-Allophenylserine shows no appreciable effect at identical dose levels. This provides a clear, quantifiable basis for selecting the correct diastereomer in biological studies [1].

Toxicology Nutritional Biochemistry Diastereomer Comparison

Antiviral Specificity: Competitive Reversal of DL-Phenylserine Activity by Phenylalanine

DL-Phenylserine exhibits antiviral activity against influenza A virus in tissue culture. Crucially, this activity is competitively reversed by the addition of L-phenylalanine, confirming its specific mechanism as a phenylalanine antagonist and differentiating it from non-competitive or nonspecific inhibitors [1].

Antiviral Research Virology Mechanism of Action

Enzymatic Substrate Specificity: Comparative KM Values for DL-Phenylserine vs. Related Amino Acids

DL-Phenylserine serves as a substrate for D-phenylserine deaminase with a reported KM value of 19 mM, which is significantly higher than that for D-serine (5.8 mM) but much lower than that for D-threonine (102 mM). This quantitative kinetic data defines its relative suitability as a substrate for this enzyme [1].

Enzymology Biocatalysis Kinetic Parameters

Fungicidal Activity of Derivatives: Complete Inhibition of Verticillium dahliae by N-Phenylacetyl-threo-DL-Phenylserine

Derivatives of DL-Phenylserine have been evaluated for fungicidal activity. Notably, N-phenylacetyl-threo-DL-phenylserine (compound 8) completely inhibited the growth of the mycelium of the fungus Verticillium dahliae, whereas the parent DL-Phenylserine was not directly tested. This highlights the potential of specific derivatives as antifungal leads [1].

Agricultural Chemistry Fungicide Development Antifungal Activity

Anti-inflammatory Activity of Derivatives: 53% Inhibition in Rat Adjuvant Arthritis Model

A specific derivative of DL-Phenylserine, N-(p-bromobenzenesulfonyl)-erythro-dl-p-nitrophenylserine ethyl ester (compound 12), demonstrated significant anti-inflammatory activity in a rat model of adjuvant arthritis, inhibiting the inflammation process in the polyarthritis phase by 53% (P<0.001) [1].

Anti-inflammatory Drug Discovery Medicinal Chemistry In Vivo Pharmacology

Antibacterial Activity of Tetramate Derivatives: Activity Against Gram-Positive Bacteria

Tetramate derivatives synthesized from threo-phenylserines via chemoselective Dieckmann ring closure exhibit good antibacterial activity against Gram-positive bacteria. Cheminformatic analysis demonstrates that the most active compounds were Ro5-compliant and occupy a narrow region of chemical space distinct from other known antibiotics, suggesting a novel mechanism of action [1].

Antibiotic Development Medicinal Chemistry Drug Resistance

High-Value Application Scenarios for DL-Phenylserine Based on Quantitative Evidence


Precursor for Semisynthetic β-Lactam Antibiotics

DL-Phenylserine is a critical component in the synthesis of semisynthetic β-lactam antibiotics, particularly as a side-chain precursor in cephalosporin-class antibiotics. Its use in enzymatic synthesis via threonine aldolases or engineered alanine racemase mutants allows for diastereoselective production of the desired antibiotic intermediates, as demonstrated by the high conversion and diastereoselectivity achieved with A. xylosoxidans D-threonine aldolase [1].

Chiral Building Block in Asymmetric Synthesis

The racemic nature of DL-Phenylserine, combined with its two chiral centers, makes it a valuable building block in asymmetric synthesis. Enzymatic resolution using D-phenylserine deaminase allows for the production of optically active L-β-hydroxyamino acids, which are crucial for synthesizing various pharmaceuticals and natural products [2].

Scaffold for Developing Novel Antimicrobial and Anti-inflammatory Agents

As a privileged scaffold, DL-Phenylserine serves as the foundation for synthesizing derivatives with demonstrated antimicrobial, antifungal, and anti-inflammatory activities. For instance, tetramate derivatives show promising antibacterial activity against Gram-positive bacteria, while specific arylsulfonyl derivatives exhibit significant anti-inflammatory effects in vivo [3][4].

Research Tool for Investigating Phenylalanine Metabolism and Antagonism

DL-Phenylserine's role as a competitive antagonist of phenylalanine makes it a valuable tool for studying amino acid metabolism and its role in viral replication. Its antiviral activity against influenza A virus, which is competitively reversed by phenylalanine, provides a specific model system for probing viral amino acid requirements and developing antiviral strategies [5].

Technical Documentation Hub

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22 linked technical documents
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